molecular formula C18H20F2N6O B6963489 2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile

2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6963489
M. Wt: 374.4 g/mol
InChI Key: QCGGDEAJHDVGQN-UHFFFAOYSA-N
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Description

2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile is a synthetic compound with interesting properties. Its complex structure and multiple functional groups make it significant in several scientific research domains, such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile generally involves multistep procedures:

  • Formation of pyrazole moiety: : Reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds.

  • Difluoromethylation: : Introduction of difluoromethyl group to the pyrazole ring.

  • Acylation: : Adding the acetyl group via acylation reactions.

  • Piperazine formation: : Piperazine is synthesized separately and introduced to the intermediate.

  • Final assembly: : The final step involves the coupling of pyridine with the intermediate through various coupling strategies like Buchwald-Hartwig coupling.

Industrial Production Methods

On an industrial scale, optimizing these methods for higher yields, lower costs, and increased safety is crucial. Techniques such as continuous flow chemistry, green chemistry principles, and automation are commonly used.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidizes to form corresponding oxides or N-oxides.

  • Reduction: : Reduced at various sites, especially on the pyridine and pyrazole rings.

  • Substitution: : Participates in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halides, Grignard reagents.

Major Products

The reactions usually yield structurally diverse products depending on the type of reaction and reaction conditions.

Scientific Research Applications

Chemistry

Used in developing novel compounds and studying reaction mechanisms.

Biology

Potentially studied for its biological activity, including enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

Investigated for therapeutic effects, particularly as potential candidates for pharmaceutical drugs.

Industry

Used in material science for the development of new materials with specific properties and functionalities.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Binds to specific proteins or enzymes.

  • Pathways Involved: : Interferes with metabolic or signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds like:

  • 1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl derivatives

  • Piperazine containing heterocycles

  • Pyridine-3-carbonitrile analogs

Its uniqueness lies in its specific structural arrangement, which may result in different biological activities or chemical properties. These subtle differences can significantly impact its applications and effectiveness in various domains.

Properties

IUPAC Name

2-[4-[2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O/c1-12-15(13(2)26(23-12)18(19)20)10-16(27)24-6-8-25(9-7-24)17-14(11-21)4-3-5-22-17/h3-5,18H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGDEAJHDVGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)CC(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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